Acid blue 80

Vue d'ensemble

Description

Synthesis Analysis

While specific details on the synthesis of Acid Blue 80 are scarce in the provided papers, anthraquinone dyes like Acid Blue 80 are typically synthesized through complex organic reactions involving anthraquinone derivatives. These processes may include steps like sulfonation, nitration, and coupling reactions that introduce various functional groups, tailoring the dye's properties for specific applications.

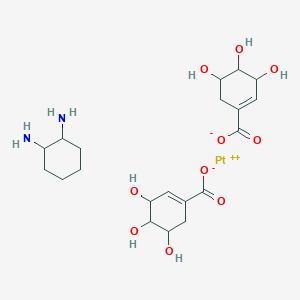

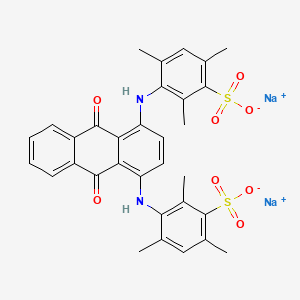

Molecular Structure Analysis

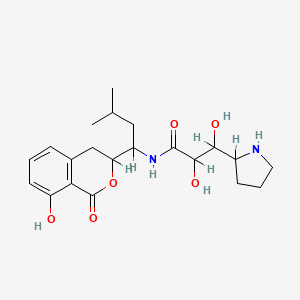

Acid Blue 80 belongs to the anthraquinone class of dyes, characterized by their robust molecular structure, which includes an anthraquinone backbone with various substituents that modulate its dyeing properties and stability. This structure contributes to its chemical stability and vibrant color profile, making it a subject of interest for material science and environmental studies.

Chemical Reactions and Properties

Photocatalytic Degradation : Acid Blue 80 undergoes photocatalytic degradation when exposed to aqueous TiO2 dispersions under irradiation, breaking down into smaller, less harmful molecules. This reaction is crucial for environmental applications, aiming to reduce the impact of dye pollutants on aquatic systems (Prevot et al., 2001).

Electro-oxidative Decolorization : The dye can also be decolorized through electrochemical oxidation in the presence of platinum (Pt) and boron-doped diamond (BDD) anodes. This process effectively reduces its color intensity, making it a viable option for wastewater treatment (Kuchtová et al., 2020).

Applications De Recherche Scientifique

1. Decolorization and Oxidation of Acid Blue 80 in Wastewater Treatment

- Application Summary: Acid Blue 80 is used in a kinetic study that compares the rate of decolorization and subsequently the mineralization in model dyeworks wastewater .

- Methods of Application: The study uses the Fenton and photo-Fenton reactions, UV-C and UVC/H2O2 processes in the homogeneous phase, and commercial photocatalysts P25, P90, and AV01 based on TiO2 in the heterogeneous phase . The influence of pH and the concentration of catalyzing Fe2+ ions on the rate of decolorization of the model wastewater was also studied .

- Results: In all applied processes, the dye chromophore degraded, which was accompanied by a quantitative decolorization of the model wastewater . The mineralization efficiency in the homogeneous phase ranged between 18.6 and 97.1% after 24 hours . In the case of heterogeneous photocatalysis, it ranged between 79.6 and 97.3% after 24 hours .

2. Removal of Acid Blue 80 from Aqueous Solution by Activated Carbon

- Application Summary: Acid Blue 80 (AB80) adsorption performances on the activated carbon prepared from Nerium oleander fruits (NAC) are reported .

- Methods of Application: The study uses activated carbon obtained from Nerium oleander fruits for the adsorption of Acid Blue 80 . The efficiency of adsorption increased as adsorption pH decreased .

- Results: Langmuir isotherm model and pseudo second order model were determined to be best fitting models for AB80 adsorption on NAC . Its maximum adsorption capacities were calculated to be 88.03, 102.04, and 113.96 mg g-1 at 25, 35, and 45 °C, respectively .

3. Adsorptive Removal of Acid Blue 80 Dye from Aqueous Solutions

- Application Summary: The study assesses the adsorption capacity of a new Cu-TiO2 photocatalyst for Acid Blue 80 (AB80) dye .

- Methods of Application: The study uses a new Cu-TiO2 photocatalyst for the adsorption of Acid Blue 80 .

- Results: The study does not provide specific results or outcomes obtained .

4. Dye Photolysis

- Application Summary: Acid Blue 80 is used in a study that investigates the rate of decolorization and mineralization in model dyeworks wastewater .

- Methods of Application: The study uses UV-C and UVC/H2O2 processes in the homogeneous phase . The influence of the environment’s pH and the concentration of catalyzing Fe2+ ions on the rate of decolorization of the model wastewater was also studied .

- Results: In all applied processes, the dye chromophore degraded, which was accompanied by a quantitative decolorization of the model wastewater . The mineralization efficiency in the homogeneous phase ranged between 18.6 and 97.1% after 24 hours .

5. Use in Detergents, Textiles, and Cosmetics

- Application Summary: Acid Blue 80 is an anionic anthraquinone dye widely used in detergents, textiles (e.g., wool and nylon), disinfectants, sterilants, sanitation, cosmetics, pesticides, and preservative applications .

- Methods of Application: The specific methods of application vary depending on the industry and the specific product being manufactured .

- Results: The study does not provide specific results or outcomes obtained .

6. Dye Photolysis

- Application Summary: Acid Blue 80 is used in a study that investigates the rate of decolorization and mineralization in model dyeworks wastewater .

- Methods of Application: The study uses UV-C and UVC/H2O2 processes in the homogeneous phase . The influence of the environment’s pH and the concentration of catalyzing Fe2+ ions on the rate of decolorization of the model wastewater was also studied .

- Results: In all applied processes, the dye chromophore degraded, which was accompanied by a quantitative decolorization of the model wastewater . The mineralization efficiency in the homogeneous phase ranged between 18.6 and 97.1% after 24 hours .

7. Use in Detergents, Textiles, and Cosmetics

- Application Summary: Acid Blue 80 is an anionic anthraquinone dye widely used in detergents, textiles (e.g., wool and nylon), disinfectants, sterilants, sanitation, cosmetics, pesticides, and preservative applications .

- Methods of Application: The specific methods of application vary depending on the industry and the specific product being manufactured .

- Results: The study does not provide specific results or outcomes obtained .

Safety And Hazards

Orientations Futures

While specific future directions for Acid Blue 80 are not mentioned in the search results, it’s worth noting that research is ongoing into more efficient methods for treating dye wastewater, including the use of industrial waste carbon . This suggests that future research may focus on developing more sustainable and efficient uses and treatments for dyes like Acid Blue 80.

Propriétés

IUPAC Name |

disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXQPQCJDDSMCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041705 | |

| Record name | C.I. Acid Blue 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid blue 80 | |

CAS RN |

4474-24-2 | |

| Record name | C.I. Acid Blue 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8107F56D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.